3-Benzyl-3,6-diazabicyclo[3.1.0]hexane
Overview
Description
Synthesis Analysis
The compound 3-benzyl-3,6-diazabicyclo[3.1.0]hexane has been synthesized as an intermediate in the production of mitomycins, a class of antitumor antibiotics. A novel method for synthesizing derivatives of 1,5-diazabicyclo[3.1.0]hexane has been developed, demonstrating their conformations and stability via quantum-chemical calculations and X-ray diffraction studies.Molecular Structure Analysis
Gas-phase electron diffraction and quantum-chemical calculations have been used to investigate the molecular structure of 6,6’-bis(1,5-diazabicyclo[3.1.0]hexane), providing insights into its conformational dynamics. The equilibrium structure of the 3,3,6-trimethyl-1,5-diazabicyclo[3.1.0]hexane (TMDABH) molecule was studied for the first time by means of gas-phase electron diffraction (GED) supplemented with quantum chemical calculations .Chemical Reactions Analysis
The compound’s reactivity has been studied in various conditions, especially its interaction with arylketenes, leading to the synthesis of novel bicyclic systems. Research has shown new reactions for the expansion of the diaziridine ring in derivatives of this compound, contributing to the synthesis of unique compounds.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis as a Mitomycin Intermediate : The compound 3-benzyl-3,6-diazabicyclo[3.1.0]hexane has been synthesized as an intermediate in the production of mitomycins, a class of antitumor antibiotics (Kametani, Kigawa, & Ihara, 1979).
- Method Development for Synthesis : A novel method for synthesizing derivatives of 1,5-diazabicyclo[3.1.0]hexane has been developed, demonstrating their conformations and stability via quantum-chemical calculations and X-ray diffraction studies (Kuznetsov et al., 2003).
- Molecular Structure Investigation : Gas-phase electron diffraction and quantum-chemical calculations have been used to investigate the molecular structure of 6,6′-bis>(1,5-diazabicyclo[3.1.0]hexane), providing insights into its conformational dynamics (Atavin et al., 2003).
Photochromic Properties
- Photochromism in Organic Materials : Research on 1,3-diazabicyclo[3.1.0]hex-3-ene systems, which are structurally similar to this compound, has demonstrated unique photochromic properties in the solid state, forming colored materials under UV radiation (Mahmoodi et al., 2011).
Chemical Reactions and Transformations
- Reactivity with Arylketenes : The compound's reactivity has been studied in various conditions, especially its interaction with arylketenes, leading to the synthesis of novel bicyclic systems (Shevtsov et al., 2006).
- Diaziridine Ring Expansion : Research has shown new reactions for the expansion of the diaziridine ring in derivatives of this compound, contributing to the synthesis of unique compounds (Syroeshkina et al., 2009).
Potential Applications in Propellants
- Green Hypergolic Propellants : The 1,5-diazabicyclo[3.1.0]hexane type compounds, closely related to this compound, have been identified as potential green hypergolic propellants, with research focusing on their synthesis, physical properties, and safety (Zhang et al., 2017).
Mechanism of Action
Future Directions
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), a compound closely related to 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane, is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . This suggests that this compound and its derivatives could have potential applications in the development of new antiviral drugs.
Properties
IUPAC Name |
3-benzyl-3,6-diazabicyclo[3.1.0]hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-9(5-3-1)6-13-7-10-11(8-13)12-10/h1-5,10-12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXQPXMCODDEEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(N2)CN1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668011 | |
Record name | 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30668011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20965-15-5 | |
Record name | 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30668011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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